1-(3,5-dichlorophenyl)-3-(dodecylsulfanyl)dihydro-1H-pyrrole-2,5-dione
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Description
1-(3,5-Dichlorophenyl)-3-(dodecylsulfanyl)dihydro-1H-pyrrole-2,5-dione is an organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a 3,5-dichlorophenyl group and a dodecylsulfanyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-dichlorophenyl)-3-(dodecylsulfanyl)dihydro-1H-pyrrole-2,5-dione typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4
Biological Activity
1-(3,5-Dichlorophenyl)-3-(dodecylsulfanyl)dihydro-1H-pyrrole-2,5-dione is a compound belonging to the pyrrole family, known for its diverse biological activities. Pyrrole derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant data tables and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyrrole ring with various substituents that influence its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its effects against various cell lines and its potential mechanisms of action.
Antitumor Activity
Research indicates that pyrrole derivatives exhibit significant antitumor properties. A study demonstrated that related compounds inhibit the growth of cancer cell lines by targeting specific pathways involved in cell proliferation. For instance, compounds similar to this compound have shown efficacy against colon cancer cells through inhibition of growth factor receptors like EGFR and VEGFR2 .
Compound | Cell Line | GI50 (M) | Mechanism |
---|---|---|---|
2a | HCT-116 | 1.0 × 10^-8 | EGFR Inhibition |
2a | SW-620 | 1.6 × 10^-8 | VEGFR2 Inhibition |
Anti-inflammatory Activity
Pyrrole derivatives have also been evaluated for their anti-inflammatory properties. Studies show that these compounds can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) . The anti-inflammatory activity is crucial for developing treatments for chronic inflammatory diseases.
Antimicrobial Activity
In addition to their anticancer and anti-inflammatory effects, pyrrole derivatives possess antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating significant inhibitory effects. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .
Case Studies
Several studies have focused on the synthesis and evaluation of related pyrrole derivatives:
- Synthesis and Evaluation : A study synthesized various 4-amino-3-chloro-1H-pyrrole-2,5-diones and assessed their biological activity. Among these, certain derivatives showed promising results in inhibiting tumor growth in vivo .
- Mechanistic Studies : Molecular docking studies have revealed that these compounds interact with ATP-binding sites on growth factor receptors, suggesting a mechanism by which they exert their antitumor effects .
Toxicity Profile
While evaluating the biological activity, it is essential to consider the toxicity of the compound. Preliminary studies indicate that at low concentrations (10 µg/mL), there is no significant cytotoxicity observed in PBMC cultures; however, higher concentrations (100 µg/mL) may lead to reduced viability .
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)-3-dodecylsulfanylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31Cl2NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-28-20-16-21(26)25(22(20)27)19-14-17(23)13-18(24)15-19/h13-15,20H,2-12,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFWYAAGQUJNNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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